6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6ClFO. It appears as a white solid and is almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide . This compound is used as a precursor in the research of fluorescent materials and optoelectronic devices .
Mechanism of Action
Mode of Action
It is known that the compound is soluble in organic solvents such as ethanol and dimethylformamide , which suggests it could potentially interact with lipid membranes or hydrophobic pockets within proteins.
Biochemical Pathways
The biochemical pathways affected by 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one are currently unknown
Result of Action
It is known that the compound is a white solid at room temperature and is almost insoluble in water
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . The compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents .
Biochemical Analysis
Biochemical Properties
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial and antifungal properties . It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, it has been observed to inhibit the activity of enzymes involved in cell wall synthesis, leading to the weakening and eventual lysis of bacterial cells. Additionally, this compound can bind to fungal cell membranes, causing increased permeability and cell death.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . In fungal cells, it increases membrane permeability, resulting in cell death. Furthermore, this compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis . Additionally, it can bind to fungal cell membranes, increasing their permeability and causing cell death. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the effects of this compound on cellular function can be observed within hours of exposure, with significant changes in cell viability and metabolism occurring within 24-48 hours. In in vivo studies, long-term exposure to the compound can lead to cumulative effects on cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to non-target cells and tissues. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve antimicrobial activity. Beyond this threshold, increasing the dose can enhance the compound’s efficacy but also increase the risk of toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within microbial cells. It interacts with enzymes and cofactors involved in cell wall synthesis, energy production, and stress responses . The compound can affect metabolic flux by inhibiting key enzymes, leading to the accumulation of intermediate metabolites and disruption of normal cellular processes. Additionally, it can modulate the levels of specific metabolites, contributing to its antimicrobial activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or cell membrane, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cell membrane in bacterial cells, where it disrupts membrane integrity and causes cell lysis. In fungal cells, it can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism and stress responses.
Preparation Methods
The synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the chlorination and fluorination of 1H-inden-1-one . The process can be summarized as follows:
Chlorination: Dry hydrogen chloride is passed through freshly distilled indene at a temperature maintained between 5-10°C for 8-10 hours.
Fluorination: The final step involves the fluorination of dihydro-1H-inden-1-one to obtain this compound.
Chemical Reactions Analysis
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorescent materials and optoelectronic devices.
Medicine: Research is ongoing to explore its potential as an antiproliferative and antiviral agent.
Industry: It is used in the development of advanced materials for electronic and photonic applications.
Comparison with Similar Compounds
6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
1H-inden-1-one: The parent compound, which lacks the chloro and fluoro substituents.
6-chloro-1H-inden-1-one: A similar compound with only a chloro substituent.
5-fluoro-1H-inden-1-one: A similar compound with only a fluoro substituent.
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPREBGZJITQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661189 | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881189-75-9 | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881189-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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